DHMEQ
概要
説明
科学的研究の応用
Dehydroxymethylepoxyquinomicin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, dehydroxymethylepoxyquinomicin is used as a tool to study the inhibition of NF-κB and its downstream effects . Researchers utilize this compound to investigate the molecular mechanisms of NF-κB inhibition and develop new therapeutic strategies.
Biology: In biological research, dehydroxymethylepoxyquinomicin is employed to study cellular processes such as apoptosis, inflammation, and immune response . Its ability to inhibit NF-κB makes it a valuable compound for exploring the regulation of these processes.
Medicine: In medicine, dehydroxymethylepoxyquinomicin shows promise as a therapeutic agent for treating inflammatory diseases, cancers, and other conditions associated with aberrant NF-κB activity . Clinical studies have demonstrated its potential in reducing tumor growth and inflammation .
Industry: In the industrial sector, dehydroxymethylepoxyquinomicin is used in the development of new drugs and therapeutic agents . Its unique properties make it a valuable compound for pharmaceutical research and development.
作用機序
生化学分析
Biochemical Properties
Dehydroxymethylepoxyquinomicin plays a crucial role in biochemical reactions by inhibiting the activity of NF-κB, a transcription factor involved in the regulation of various genes related to inflammation and immune responses. Dehydroxymethylepoxyquinomicin interacts with NF-κB components by covalently binding to specific cysteine residues, thereby preventing their DNA binding and nuclear translocation . This inhibition leads to the suppression of inflammatory cytokines and chemokines, such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1), and reduces the expression of intercellular adhesion molecule-1 (ICAM-1) in human corneal fibroblasts .
Cellular Effects
Dehydroxymethylepoxyquinomicin exerts various effects on different cell types and cellular processes. In human T-cell leukemia Jurkat cells, Dehydroxymethylepoxyquinomicin inhibits tumor necrosis factor-alpha (TNF-α)-induced activation of NF-κB, leading to reduced cell proliferation and increased apoptosis . In mouse plasmacytoma SP2/0 cells, Dehydroxymethylepoxyquinomicin suppresses cellular invasion by down-regulating KISS1 receptor (KISS1R) expression and enhances sensitivity to the anticancer agent melphalan . Additionally, Dehydroxymethylepoxyquinomicin has been shown to inhibit the expression of NF-κB-dependent anti-apoptotic proteins, such as Bcl-XL, FLIP, and Bfl-1 .
Molecular Mechanism
The molecular mechanism of Dehydroxymethylepoxyquinomicin involves its specific interaction with NF-κB components. Dehydroxymethylepoxyquinomicin covalently binds to cysteine residues in the Rel-family proteins, inhibiting their DNA-binding activity and preventing their nuclear translocation . This inhibition disrupts the transcriptional activity of NF-κB, leading to the suppression of genes involved in inflammation, cell proliferation, and survival. The specificity of Dehydroxymethylepoxyquinomicin for NF-κB components makes it a potent and selective inhibitor of this transcription factor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dehydroxymethylepoxyquinomicin have been observed to change over time. Dehydroxymethylepoxyquinomicin has shown stability in various experimental conditions, maintaining its inhibitory effects on NF-κB activity over extended periods . In in vivo studies, Dehydroxymethylepoxyquinomicin has demonstrated long-term anti-inflammatory and anticancer effects without significant toxicity . The stability and sustained activity of Dehydroxymethylepoxyquinomicin make it a reliable compound for prolonged experimental use.
Dosage Effects in Animal Models
The effects of Dehydroxymethylepoxyquinomicin vary with different dosages in animal models. In a rat model of cyclosporine A nephrotoxicity, Dehydroxymethylepoxyquinomicin administered at 8 mg/kg daily for 28 days significantly inhibited NF-κB activation and reduced serum urea nitrogen and creatinine levels . Higher doses of Dehydroxymethylepoxyquinomicin may lead to adverse effects, such as renal toxicity and impaired urinary protein secretion . The dosage-dependent effects of Dehydroxymethylepoxyquinomicin highlight the importance of optimizing its concentration for therapeutic applications.
Metabolic Pathways
Dehydroxymethylepoxyquinomicin is involved in metabolic pathways related to inflammation and cancer. By inhibiting NF-κB activity, Dehydroxymethylepoxyquinomicin affects the expression of various genes involved in metabolic processes . The compound’s interaction with NF-κB components influences metabolic flux and metabolite levels, contributing to its anti-inflammatory and anticancer effects
Transport and Distribution
Dehydroxymethylepoxyquinomicin is transported and distributed within cells and tissues through various mechanisms. The compound’s interaction with NF-κB components facilitates its localization to specific cellular compartments, such as the nucleus . Dehydroxymethylepoxyquinomicin’s distribution within tissues is influenced by its binding to transporters and binding proteins, which aid in its accumulation and localization . The transport and distribution of Dehydroxymethylepoxyquinomicin are critical for its therapeutic efficacy and cellular activity.
Subcellular Localization
The subcellular localization of Dehydroxymethylepoxyquinomicin plays a significant role in its activity and function. Dehydroxymethylepoxyquinomicin is primarily localized in the nucleus, where it interacts with NF-κB components to inhibit their transcriptional activity . The compound’s nuclear localization is facilitated by targeting signals and post-translational modifications that direct it to specific compartments . The subcellular localization of Dehydroxymethylepoxyquinomicin is essential for its inhibitory effects on NF-κB and its therapeutic potential.
準備方法
合成経路および反応条件: デオキシメチルエポキシキノマイシンは、抗生物質のエポキシキノマイシンCから誘導されます . 合成には、ラセミ体混合物をリパーゼ触媒によるエナンチオ選択的分解で分解する化学酵素的アプローチが含まれています . デオキシメチルエポキシキノマイシンの(2R,3R,4R)型は、一連の化学変換によって生成され、高い立体化学的純度が保証されます .
工業的生産方法: 特定の工業的生産方法は広く文書化されていませんが、化学酵素的合成経路は、デオキシメチルエポキシキノマイシンの生産のためのスケーラブルなアプローチを提供します . この方法は、化学合成と組み合わせて酵素分解の効率を活用することで、高い収率と純度を実現します。
化学反応の分析
反応の種類: デオキシメチルエポキシキノマイシンは、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応は、化合物の構造を修飾し、その生物活性を高めるために不可欠です。
一般的な試薬と条件: デオキシメチルエポキシキノマイシンの合成および修飾に使用される一般的な試薬には、エナンチオ選択的分解用のリパーゼ酵素、官能基を導入するための酸化剤、既存の基を修飾するための還元剤などがあります . 反応条件は通常、最適な酵素活性と化学変換を保証するために、制御された温度とpHレベルを伴います。
生成される主要な生成物: これらの反応から生成される主要な生成物は、強力なNF-κB阻害活性を示す、デオキシメチルエポキシキノマイシンの(2R,3R,4R)型です . この型は、高い立体化学的純度と強化された生物学的効果のために好まれます。
科学研究の応用
デオキシメチルエポキシキノマイシンは、化学、生物学、医学、産業の分野で幅広い科学研究の応用を持っています .
化学: 化学では、デオキシメチルエポキシキノマイシンは、NF-κBの阻害とその下流効果を研究するためのツールとして使用されます . 研究者は、この化合物を使用して、NF-κB阻害の分子機構を調査し、新しい治療戦略を開発しています。
生物学: 生物学研究では、デオキシメチルエポキシキノマイシンは、アポトーシス、炎症、免疫応答などの細胞プロセスを研究するために使用されています . NF-κBを阻害する能力により、これらのプロセスの調節を探求するための貴重な化合物となっています。
医学: 医学では、デオキシメチルエポキシキノマイシンは、異常なNF-κB活性を伴う炎症性疾患、癌、その他の状態を治療するための治療薬として有望視されています . 臨床研究は、腫瘍の増殖と炎症を軽減する可能性を示しています .
産業: 産業部門では、デオキシメチルエポキシキノマイシンは、新しい薬剤や治療薬の開発に使用されています . そのユニークな特性により、医薬品研究開発にとって貴重な化合物となっています。
類似化合物との比較
デオキシメチルエポキシキノマイシンは、他の類似化合物と比較して、NF-κBの強力で選択的な阻害においてユニークです . 類似の化合物には、デオキシメチルエポキシキノマイシンが誘導されたエポキシキノマイシンC、およびグリオトキシンやタキサンなどの他のNF-κB阻害剤が含まれます . デオキシメチルエポキシキノマイシンは、NF-κB成分に対する高い特異性と不可逆的結合により際立っています .
結論
デオキシメチルエポキシキノマイシンは、科学研究と治療用途で大きな可能性を秘めた有望な化合物です。そのユニークな作用機序とNF-κBの強力な阻害により、さまざまな疾患の研究と治療のための貴重なツールとなっています。この化合物の継続的な研究開発は、炎症性および癌性疾患に対する新しく効果的な治療法につながる可能性があります。
特性
IUPAC Name |
2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOMATKBBPCLFR-TUAOUCFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432307 | |
Record name | Dehydroxymethylepoxyquinomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287194-38-1, 287194-40-5 | |
Record name | rel-2-Hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287194-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydroxymethylepoxyquinomicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287194405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydroxymethylepoxyquinomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。